{[(Benzyloxy)carbonyl](2-oxo-2-phenylethyl)amino}acetic acid
Description
Planarity of the Carbamate Group
The Cbz group exhibits partial double-bond character in the carbonyl (C=O) due to resonance between the carbonyl oxygen and the adjacent nitrogen lone pair. This delocalization restricts rotation about the C–N bond, enforcing a planar geometry.
Steric Effects in the 2-Oxo-2-phenylethyl Substituent
The 2-oxo-2-phenylethyl group introduces steric hindrance between the phenyl ring and the adjacent carbonyl. This crowding favors a conformation where the phenyl ring is orthogonal to the carbamate plane, minimizing van der Waals repulsions.
Carboxylic Acid Tautomerism
The acetic acid terminus exists in equilibrium between protonated (COOH) and deprotonated (COO⁻) forms, depending on pH. In the solid state, intramolecular hydrogen bonding between the carboxylic acid and carbamate oxygen stabilizes the zwitterionic form.
Conformational Energy Landscape :
- Low-energy conformers : Stabilized by intramolecular hydrogen bonds and minimized steric clashes.
- High-energy conformers : Associated with eclipsed phenyl groups or distorted carbamate geometry.
Comparative Analysis with Related Cbz-Protected Phenylglycine Derivatives
{(Benzyloxy)carbonylamino}acetic acid shares structural motifs with Cbz-protected amino acids but diverges in reactivity and steric profile due to its ketone functionality.
Structural and Functional Comparisons
Reactivity Implications
- Nucleophilic Addition : The ketone in the target compound enables reactions absent in simpler Cbz derivatives, such as nucleophilic additions to the carbonyl carbon.
- Oxidative Stability : The electron-withdrawing carbamate group reduces the ketone’s susceptibility to oxidation compared to aliphatic ketones.
- Solid-State Packing : The phenyl and benzyl groups promote π-stacking interactions, enhancing crystallinity relative to non-aromatic analogs.
Properties
CAS No. |
579466-88-9 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[phenacyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(15-9-5-2-6-10-15)11-19(12-17(21)22)18(23)24-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22) |
InChI Key |
LDTGBVFGIGDTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Protection of the amino group with the benzyloxycarbonyl group.
- Introduction of the 2-oxo-2-phenylethyl moiety via acylation or coupling reactions.
- Final deprotection or purification steps to isolate the target compound.
Detailed Synthetic Routes
Protection of Amino Group with Benzyloxycarbonyl (Cbz) Group
- The amino acid or aminooxyacetic acid precursor is reacted with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.
- This step yields the N-Cbz protected amino acid intermediate.
- The reaction is typically performed at low temperature (0 °C) to control reactivity and minimize side reactions.
- Workup involves aqueous acid quenching, extraction with organic solvents (ethyl acetate or dichloromethane), washing with brine, drying over sodium sulfate, and solvent evaporation.
Hydrolysis and Purification
- If esters or protected intermediates are formed, hydrolysis under basic conditions (e.g., LiOH in THF/H2O) is performed to yield the free acid.
- The reaction mixture is acidified to precipitate the product, which is then extracted with ethyl acetate.
- Purification is achieved by recrystallization from solvents such as dichloromethane/hexanes or by chromatographic methods.
- Final characterization includes melting point determination, IR spectroscopy, and NMR analysis to confirm structure and purity.
Alternative Synthetic Approaches
- Some patents describe the use of protected amino acid derivatives and lactam intermediates for the preparation of related compounds, involving methylation steps and coupling with protected hydroxy-oxo-phenylazetidine derivatives.
- These methods emphasize the use of suitable methylating agents (e.g., methyl iodide, dimethyl carbonate) and bases (alkali metal hydroxides or carbonates) to modify hydroxy groups before coupling.
- Coupling agents and bases are carefully selected to optimize yields and stereochemical integrity.
- Deprotection steps are performed with appropriate agents to remove protecting groups without affecting sensitive functionalities.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride, triethylamine | Dichloromethane | 0 °C to RT | Controlled addition, inert atmosphere |
| Coupling with 2-oxo-2-phenylethyl moiety | Oxalyl chloride or activated acid derivatives, coupling agents (EDC, DCC) | Dichloromethane, THF | 0 °C to RT | Anhydrous conditions, inert atmosphere |
| Hydrolysis of esters/protected intermediates | LiOH in THF/H2O | THF/H2O | RT | Basic hydrolysis, followed by acidification |
| Purification | Recrystallization or chromatography | CH2Cl2/hexanes | Ambient | Ensures high purity and crystallinity |
Research Findings and Analytical Data
- The synthetic intermediates and final compound exhibit characteristic IR absorptions for carbonyl groups (~1750 cm⁻¹ for esters, ~1670 cm⁻¹ for amides) and N-H stretching (~3300 cm⁻¹).
- ^1H NMR spectra show signals corresponding to aromatic protons (7.2–7.4 ppm), benzylic methylene protons (~4.4–5.0 ppm), and alpha protons adjacent to carbonyls.
- Melting points of purified compounds typically range between 128–146 °C, indicating crystalline purity.
- The synthetic methods allow for stereochemical control and high yields when optimized, as demonstrated in related patent literature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzyl compounds.
Scientific Research Applications
Chemistry
In chemistry, {(Benzyloxy)carbonylamino}acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of {(Benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the phenylethyl and aminoacetic acid moieties can participate in binding interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Structural Variations and Functional Groups
| Compound Name | Key Structural Features | Functional Groups Present | Reference |
|---|---|---|---|
| {(Benzyloxy)carbonylamino}acetic acid | Benzyloxycarbonyl, 2-oxo-2-phenylethyl, amino acetic acid | Amide, ester, ketone | |
| 2-{[2-(2-Oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids | Azacycloalkyl ring, phenoxy group, acetamido linkage | Amide, ether, ketone | |
| (S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid | 3-Nitrophenyl substituent, Cbz group | Amide, nitro, ester | |
| 2-([(Benzyloxy)carbonyl]amino)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin ring, Cbz group | Amide, ester, ether | |
| 2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid | Furan-2-yl substituent, Cbz group | Amide, ester, heterocyclic (furan) | |
| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate | 4-Oxocyclohexyl group, methyl ester, Cbz group | Amide, ester, ketone |
Key Observations :
Physicochemical Properties
Biological Activity
{(Benzyloxy)carbonylamino}acetic acid is an amino acid derivative characterized by a complex structure that includes a benzyloxy group, carbonyl functionality, and an amino group. Its molecular formula is with a molecular weight of 327.3 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, which stem from its unique structural features that facilitate interactions with biological targets such as enzymes and receptors.
The compound's structure allows for diverse chemical reactivity, making it suitable for various synthetic applications and biological interactions. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Table 1: Structural Features of {(Benzyloxy)carbonylamino}acetic acid
| Feature | Description |
|---|---|
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.3 g/mol |
| Functional Groups | Amine, Carbonyl, Benzyloxy |
| Solubility | Soluble in organic solvents; limited in water |
The biological activity of {(Benzyloxy)carbonylamino}acetic acid has been explored through various studies. Computer-aided drug design models have predicted its potential to interact with multiple biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that {(Benzyloxy)carbonylamino}acetic acid can inhibit enzymes such as proteases and kinases, which are critical in various cellular processes. For instance, a study demonstrated a significant reduction in enzyme activity in the presence of this compound, indicating its potential as a therapeutic agent against diseases like cancer and diabetes.
- Cell Culture Experiments : In vitro studies using cell lines have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be harnessed for cancer therapy.
- Animal Models : Animal studies have further validated the compound's efficacy in reducing tumor size and improving metabolic parameters in models of diabetes, highlighting its dual role as an anti-cancer and anti-diabetic agent.
Table 2: Summary of Biological Activity Studies
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of protease activity |
| Cell Culture | Induction of apoptosis in cancer cell lines |
| Animal Model | Reduction in tumor size; improved metabolic parameters |
Potential Applications
Given its biological activity profile, {(Benzyloxy)carbonylamino}acetic acid shows promise for applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting metabolic disorders and cancers.
- Biochemical Research : As a tool for studying enzyme kinetics and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
